Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate
CAS No.: 203512-37-2
Cat. No.: VC18450631
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203512-37-2 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3 |
| Standard InChI Key | ZIIAJWIJCRPMII-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCC1C2=CC=CC=C2C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring, a saturated heterocycle with one nitrogen atom. The 4-position of the ring is substituted with a 2-cyanophenyl group, while the 3-position bears a methyl ester moiety. This configuration is critical for its interactions with biological targets. The cyanophenyl group introduces both steric bulk and electronic effects due to the electron-withdrawing cyano (-CN) group, which influences the compound's reactivity and binding affinity.
The stereochemistry of the pyrrolidine ring is unspecified in the base compound, though derivatives with defined stereocenters (e.g., (3R,4S) configurations in analogous molecules) demonstrate how chirality impacts biological activity. The IUPAC name, methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate, reflects its substitution pattern and functional groups.
Physicochemical Characteristics
Key properties include:
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Molecular weight: 230.26 g/mol
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Molecular formula:
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Canonical SMILES: COC(=O)C1CNCC1C2=CC=CC=C2C#N
The compound’s solubility is influenced by the polar carboxylate ester and cyanophenyl groups, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its logP value (estimated at ~1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP (Estimated) |
|---|---|---|---|---|
| Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate | 230.26 | 2-cyanophenyl, methyl ester | 1.5 | |
| Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | 241.23 | 2,4-difluorophenyl, methyl ester | 1.8 | |
| Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | 239.70 | 2-chlorophenyl, methyl ester | 2.0 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate typically involves cyclization and esterification steps. A common approach utilizes 4-cyanobenzaldehyde and an amino acid derivative (e.g., methyl glycinate) under reductive amination conditions to form the pyrrolidine ring. Subsequent esterification with methanol in the presence of an acid catalyst yields the final product.
Alternative routes may employ palladium-catalyzed cross-coupling reactions to introduce the cyanophenyl group post-cyclization. For example, Suzuki-Miyaura coupling using 2-cyanophenylboronic acid and a brominated pyrrolidine precursor has been reported in analogous syntheses .
Reaction Conditions and Catalysts
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Cyclization: Performed in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) using sodium cyanoborohydride as a reducing agent.
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Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid in methanol under reflux.
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Cross-coupling: Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos in toluene/water mixtures .
Table 2: Key Synthetic Parameters
Biological Activity and Mechanistic Insights
Pharmacological Targets
Pyrrolidine derivatives are known to interact with central nervous system (CNS) targets, including dopamine and serotonin receptors. The cyanophenyl group in methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate may enhance binding to monoamine transporters, as seen in structurally related compounds.
Pharmacological Applications and Comparative Analysis
Comparison with Analogous Compounds
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Fluorophenyl Analogs: Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate demonstrates higher lipophilicity (logP 1.8 vs. 1.5) and enhanced blood-brain barrier penetration.
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Chlorophenyl Analogs: Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate exhibits stronger σ-receptor affinity, implicating it in pain management .
Future Research Directions
Priority Areas
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Stereochemical Optimization: Synthesis of enantiomerically pure forms to assess chiral-dependent activity.
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Target Identification: High-throughput screening against CNS and oncology targets.
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Prodrug Development: Ester hydrolysis to enhance bioavailability of the carboxylic acid metabolite.
Collaborative Opportunities
Partnerships with academic institutions and biotech firms could accelerate preclinical development, leveraging shared expertise in synthetic chemistry and pharmacology.
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